molecular formula C21H16Cl2N4O2 B3411250 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile CAS No. 903205-75-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B3411250
CAS No.: 903205-75-4
M. Wt: 427.3 g/mol
InChI Key: XHPRXZWYDKMRSL-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxazole derivatives with oxidized piperazine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as potential therapeutic agents for various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile

Uniqueness

The unique combination of the chlorobenzoyl and chlorophenyl groups in 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPRXZWYDKMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-chlorophenyl)oxazole-4-carbonitrile

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